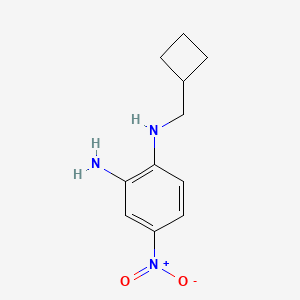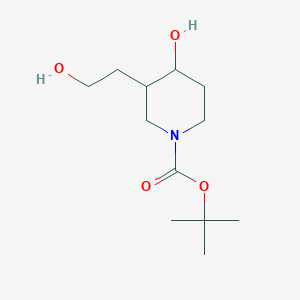![molecular formula C11H9N5S B13867565 1-(2-Methylsulfanylpyrimidin-4-yl)imidazo[4,5-c]pyridine](/img/structure/B13867565.png)
1-(2-Methylsulfanylpyrimidin-4-yl)imidazo[4,5-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylsulfanylpyrimidin-4-yl)imidazo[4,5-c]pyridine is a heterocyclic compound that features an imidazo[4,5-c]pyridine core fused with a pyrimidine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of both imidazole and pyridine rings in its structure makes it a versatile scaffold for drug development.
Métodos De Preparación
The synthesis of 1-(2-Methylsulfanylpyrimidin-4-yl)imidazo[4,5-c]pyridine can be achieved through various synthetic routesThe reaction conditions typically involve the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process .
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds, purification steps, and final cyclization reactions. The choice of reagents and reaction conditions can vary depending on the desired yield and purity of the final product .
Análisis De Reacciones Químicas
1-(2-Methylsulfanylpyrimidin-4-yl)imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the pyrimidine ring or the imidazole ring.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to enhance reaction rates and selectivity. Major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved .
Aplicaciones Científicas De Investigación
1-(2-Methylsulfanylpyrimidin-4-yl)imidazo[4,5-c]pyridine has a wide range of scientific research applications, including:
Chemistry: The compound serves as a valuable building block for the synthesis of more complex heterocyclic compounds.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule.
Medicine: The compound is explored for its potential therapeutic applications, including its role as an inhibitor of specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 1-(2-Methylsulfanylpyrimidin-4-yl)imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes, receptors, or other proteins involved in various biological processes. For example, it may inhibit the activity of kinases or proteases, leading to the modulation of signaling pathways and cellular responses .
The molecular targets and pathways involved in the compound’s mechanism of action depend on its specific chemical structure and the nature of its interactions with biological molecules. Detailed studies on the compound’s binding affinity, selectivity, and pharmacokinetics are essential to understand its therapeutic potential .
Comparación Con Compuestos Similares
1-(2-Methylsulfanylpyrimidin-4-yl)imidazo[4,5-c]pyridine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar imidazo-pyridine core but differ in the position of the fused rings.
Imidazo[4,5-b]pyridines: These compounds have a different ring fusion pattern compared to imidazo[4,5-c]pyridines.
The uniqueness of this compound lies in its specific chemical structure, which allows for unique interactions with biological targets and distinct pharmacological properties. Its methylsulfanyl group and pyrimidine ring contribute to its unique reactivity and biological activity .
Propiedades
Fórmula molecular |
C11H9N5S |
|---|---|
Peso molecular |
243.29 g/mol |
Nombre IUPAC |
1-(2-methylsulfanylpyrimidin-4-yl)imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C11H9N5S/c1-17-11-13-5-3-10(15-11)16-7-14-8-6-12-4-2-9(8)16/h2-7H,1H3 |
Clave InChI |
RHBBRADZHSSAJS-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC=CC(=N1)N2C=NC3=C2C=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[1-[[4-(methylamino)phenyl]methyl]piperidin-4-yl]-2-piperidin-1-yl-1H-pyrimidin-6-one](/img/structure/B13867488.png)


![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[1-methyl-4-(2-methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-yl)piperazin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13867505.png)
![N'-[2-(2-methoxyphenyl)-1-methylbenzimidazol-5-yl]ethanimidamide](/img/structure/B13867515.png)

![1-[(6-chloro-3-pyridinyl)methyl]-3-Piperidinol](/img/structure/B13867528.png)






![Methyl 1,3,4,5-tetrahydropyrano[4,3-b]indole-8-carboxylate](/img/structure/B13867560.png)
